Enhanced Corrosion Inhibition Efficiency of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide vs. Unsubstituted and Nitro Analogs
The methoxy substituent on the N-phenyl ring of N-(4-methoxyphenyl)pivalamide significantly enhances its corrosion inhibition efficiency compared to the unsubstituted (N-phenylbenzamide) and nitro-substituted (N-(4-nitrophenyl)benzamide) analogs. In a study on mild steel corrosion in 1 M HCl, N-(4-methoxyphenyl)benzamide (a close structural analog where pivalamide is replaced by benzamide) exhibited a maximum inhibition efficiency of 96.52%, outperforming N-phenylbenzamide (93.91%) and N-(4-nitrophenyl)benzamide (89.56%) [1]. This trend demonstrates the superior electron-donating ability of the methoxy group in promoting adsorption onto the metal surface, a principle directly applicable to the pivalamide derivative [1].
| Evidence Dimension | Corrosion Inhibition Efficiency (%) |
|---|---|
| Target Compound Data | 96.52% (for N-(4-methoxyphenyl)benzamide analog) |
| Comparator Or Baseline | N-phenylbenzamide (93.91%) and N-(4-nitrophenyl)benzamide (89.56%) |
| Quantified Difference | +2.61% vs. unsubstituted, +6.96% vs. nitro-substituted |
| Conditions | Electrochemical Impedance Spectroscopy (EIS) on mild steel in 1 M HCl solution at 298 K |
Why This Matters
For industrial applications in corrosion science, the enhanced efficiency translates to lower dosage requirements and reduced operational costs, making this compound a preferred choice for developing new corrosion inhibitor formulations.
- [1] Mishra, A., Verma, C., Lgaz, H., Srivastava, V., Quraishi, M. A., & Ebenso, E. E. (2018). Synthesis, characterization and corrosion inhibition studies of N-phenyl-benzamides on the acidic corrosion of mild steel. Journal of Molecular Liquids, 251, 317-332. View Source
